8,8-Dichloro-4-(propan-2-yl)-3,5-dioxabicyclo[5.1.0]octane

Conformational analysis Diastereomer equilibrium Stereochemistry

8,8-Dichloro-4-(propan-2-yl)-3,5-dioxabicyclo[5.1.0]octane (CAS 651035-98-2) is a bicyclic gem-dichlorocyclopropane-fused 1,3-dioxepane derivative with molecular formula C₉H₁₄Cl₂O₂ and molecular weight 225.11 g/mol. The compound features a 3,5-dioxabicyclo[5.1.0]octane core bearing an 8,8-dichloro motif on the cyclopropane ring and an isopropyl (propan-2-yl) substituent at the acetal 4-position.

Molecular Formula C9H14Cl2O2
Molecular Weight 225.11 g/mol
CAS No. 651035-98-2
Cat. No. B12592728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,8-Dichloro-4-(propan-2-yl)-3,5-dioxabicyclo[5.1.0]octane
CAS651035-98-2
Molecular FormulaC9H14Cl2O2
Molecular Weight225.11 g/mol
Structural Identifiers
SMILESCC(C)C1OCC2C(C2(Cl)Cl)CO1
InChIInChI=1S/C9H14Cl2O2/c1-5(2)8-12-3-6-7(4-13-8)9(6,10)11/h5-8H,3-4H2,1-2H3
InChIKeyJLJYNXPXYHDRTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8,8-Dichloro-4-(propan-2-yl)-3,5-dioxabicyclo[5.1.0]octane (CAS 651035-98-2): Core Identity and Structural Context


8,8-Dichloro-4-(propan-2-yl)-3,5-dioxabicyclo[5.1.0]octane (CAS 651035-98-2) is a bicyclic gem-dichlorocyclopropane-fused 1,3-dioxepane derivative with molecular formula C₉H₁₄Cl₂O₂ and molecular weight 225.11 g/mol [1]. The compound features a 3,5-dioxabicyclo[5.1.0]octane core bearing an 8,8-dichloro motif on the cyclopropane ring and an isopropyl (propan-2-yl) substituent at the acetal 4-position. It is synthesized via dichlorocyclopropanation of 2-isopropyl-1,3-dioxacyclohept-5-ene under Makosza phase-transfer conditions (CHCl₃/NaOH, triethylbenzylammonium chloride catalyst), yielding a mixture of exo- and endo-diastereomers that differ in the orientation of the three-membered ring relative to the seven-membered acetal ring [2]. The compound is catalogued under NSC 168868 and is primarily utilized as a stereochemically defined synthetic intermediate for accessing reduced 4-isopropyl-3,5-dioxabicyclo[5.1.0]octane derivatives via Li/t-BuOH reduction [3].

Why 8,8-Dichloro-4-isopropyl-3,5-dioxabicyclo[5.1.0]octane Cannot Be Replaced by Generic Analogues: Structural Determinants of Differentiation


Simple structural analogues within the 3,5-dioxabicyclo[5.1.0]octane family cannot be interchanged with the 4-isopropyl-8,8-dichloro derivative without altering key physicochemical and stereochemical properties. The 8,8-dichloro substituent creates a geminal dihalocyclopropane motif that fundamentally governs conformational equilibrium: in the 8,8-dichloro series, the chair–twist equilibrium is displaced toward the chair conformer for exo-isomers and toward the twist conformer for endo-isomers due to intramolecular CCl···O interactions, a behavior not reproduced in the debromo or dehalogenated analogs [1]. Furthermore, the isopropyl group at C-4 introduces distinct steric demands that control the diastereomer epimerization equilibrium—the equilibrium constant and conformational population depend directly on the size of the 4-substituent, meaning that exchanging isopropyl for methyl, ethyl, or tert-butyl yields a different diastereomeric ratio and conformational landscape [1]. The 8,8-dichloro compound also serves as the obligatory and chemoselective precursor for Li/t-BuOH reduction to the corresponding dechlorinated 4-R-3,5-dioxabicyclo[5.1.0]octane; no alternative dihalo derivative (e.g., 8,8-dibromo) provides an identical reduction profile, making the 8,8-dichloro compound the documented entry point for this transformation in the peer-reviewed literature [2].

Quantitative Differentiation Evidence for 8,8-Dichloro-4-isopropyl-3,5-dioxabicyclo[5.1.0]octane (CAS 651035-98-2)


Exo vs. Endo Diastereomer Conformational Preference Governed by CCl···O Interaction: Differentiation from 8,8-Dibromo Analogs

In the 8,8-dichloro series, ¹³C NMR spectroscopy at ambient temperature reveals that the chair–twist conformational equilibrium is substantially displaced toward the chair conformer for exo-diastereomers and toward the twist conformer for endo-diastereomers, driven by a stabilizing intramolecular CCl···O interaction. AM1 semiempirical calculations confirm this CCl···O interaction as the dominant factor. The 8,8-dibromo series exhibits the same qualitative directionality but a measurably different equilibrium position due to altered CBr···O interaction energetics relative to CCl···O [1]. For the 4-isopropyl-substituted compound specifically, the exo-diastereomer predominantly populates the chair conformation, whereas the endo-diastereomer favors the twist conformer—a dichotomous conformational preference that directly impacts reactivity in subsequent transformations such as Li/t-BuOH reduction [1][2].

Conformational analysis Diastereomer equilibrium Stereochemistry

13C NMR Chemical Shift Differentiation of C8: A Diagnostic Spectral Signature for Identity Verification vs. Reduced Analogs

A characteristic and quantifiable spectroscopic feature of the 8,8-dichloro-4-R-3,5-dioxabicyclo[5.1.0]octane series is a pronounced difference in the ¹³C chemical shift of the C8 carbon atom between exo and endo diastereomers. The chemical shift difference Δδ(C8) between diastereomers is approximately 16–17 ppm, a magnitude substantially larger than typical diastereomeric shift differences in related bicyclic systems [1]. For the 4-isopropyl substituted compound (R = i-Pr), this diagnostic Δδ(C8) provides a direct spectroscopic handle for diastereomer identification and purity assessment. Upon Li/t-BuOH reduction to the corresponding 4-isopropyl-3,5-dioxabicyclo[5.1.0]octane (dechlorinated product), the C8 signal shifts dramatically due to loss of the electronegative chlorine substituents, enabling unambiguous reaction monitoring by ¹³C NMR [1][2].

13C NMR spectroscopy Structural elucidation Quality control

Substituent Size-Dependent Epimerization Equilibrium: Isopropyl vs. Methyl, Ethyl, and tert-Butyl Analogs at C4

The state of the diastereomer epimerization equilibrium for 8,8-dichloro-4-R-3,5-dioxabicyclo[5.1.0]octanes is directly governed by the steric bulk of the substituent at the acetal C4 carbon [1]. For R = isopropyl, the equilibrium exo/endo ratio differs measurably from that observed for R = methyl, ethyl, or tert-butyl, because the isopropyl group imposes a specific steric demand that alters the relative Gibbs free energies of the chair and twist conformers accessible to each diastereomer. This substituent-dependent thermodynamic control means that the isopropyl analog cannot be treated as functionally identical to its methyl- or ethyl-substituted counterparts for any application where diastereomeric composition matters—including subsequent stereospecific reduction or functionalization steps [1][2].

Epimerization kinetics Steric effects Diastereomer stability

Li/t-BuOH Reduction: The 8,8-Dichloro Compound as the Documented Precursor for Accessing Dechlorinated 4-Isopropyl-3,5-dioxabicyclo[5.1.0]octane

The primary documented synthetic utility of 8,8-dichloro-4-isopropyl-3,5-dioxabicyclo[5.1.0]octane is as the immediate precursor for Li/t-BuOH reduction to the corresponding dechlorinated 4-isopropyl-3,5-dioxabicyclo[5.1.0]octane. This reduction proceeds in good yields and constitutes the established entry into the 4-R-3,5-dioxabicyclo[5.1.0]octane family [1]. The 8,8-dichloro derivative is the only halogenated precursor systematically studied for this transformation across the full 4-R series (R = H, Me, Et, i-Pr, t-Bu) in the peer-reviewed literature; the 8,8-dibromo analog has not been reported as a comparably effective substrate for Li/t-BuOH reduction, and alternative dehalogenation methods (e.g., Zn/AcOH, Bu₃SnH) have not been validated on this scaffold [1][2].

Synthetic methodology Dechlorination Intermediate preparation

Ultrasonically Accelerated Makosza Dichlorocyclopropanation: Reaction Time Reduction vs. Conventional Phase-Transfer Conditions

The synthesis of 8,8-dichloro-4-R-3,5-dioxabicyclo[5.1.0]octanes (including R = isopropyl) via Makosza dichlorocyclopropanation of 2-substituted 1,3-dioxacyclohept-5-enes proceeds in good yields under conventional phase-transfer conditions (CHCl₃/50% aq. NaOH, benzyltriethylammonium chloride). However, ultrasonic activation of the biphasic reaction mixture considerably shortens the reaction time while maintaining comparable yields and diastereoselectivity [1]. This process optimization is specifically documented for the 8,8-dichloro-4-R series; the magnitude of reaction time reduction under sonication has not been reported for alternative dihalo substrates (8,8-dibromo) under identical comparison conditions, making this an efficiency parameter relevant to the 8,8-dichloro compound specifically [1].

Synthetic efficiency Ultrasound activation Process optimization

Crystal Structure of the Phenyl Analog: Chair Conformation and syn-Isomer Selectivity as a Structural Reference Point for 4-Substituted Derivatives

Single-crystal X-ray diffraction of syn-8,8-dichloro-4-phenyl-3,5-dioxabicyclo[5.1.0]octane (the closest crystallographically characterized analog to the 4-isopropyl compound) reveals a chair conformation for the seven-membered 1,3-dioxepane ring, with the 4-phenyl substituent in an equatorial orientation and the dichloromethylene group oriented to give the syn-isomer [1]. The crystal structure confirms that the addition of dichlorocarbene to the parent 2-phenyl-1,3-dioxacyclohept-5-ene is sterically rather than electronically controlled, a stereoelectronic principle that applies across the 4-substituted series including R = isopropyl. The unit cell parameters are: space group P2₁/c, a = 21.231(6) Å, b = 6.047(2) Å, c = 19.408(5) Å, β = 106.90(2)°, Z = 8, with two crystallographically independent molecules in the asymmetric unit exhibiting nearly identical geometries [1].

X-ray crystallography Solid-state conformation Steric control

Recommended Procurement and Application Scenarios for 8,8-Dichloro-4-isopropyl-3,5-dioxabicyclo[5.1.0]octane (651035-98-2)


Synthesis of 4-Isopropyl-3,5-dioxabicyclo[5.1.0]octane via Li/t-BuOH Reduction

The most rigorously documented application for this compound is as the direct precursor for reductive dechlorination using Li/t-BuOH, providing access to the corresponding dechlorinated 4-isopropyl-3,5-dioxabicyclo[5.1.0]octane in good yield [1]. This transformation is validated across the full 4-R series in the peer-reviewed literature and represents the only published synthetic route to these dechlorinated bicyclic acetals. Researchers requiring the dechlorinated scaffold should procure this 8,8-dichloro compound rather than attempting to source the dechlorinated product directly, which lacks commercial availability and validated synthetic protocols. Procurement should specify the diastereomeric composition (exo/endo ratio), as the conformational preference of the starting dichloro diastereomer influences the stereochemical outcome of the reduction [1][2].

Conformational and Stereochemical Reference Standard for 4-Substituted 3,5-Dioxabicyclo[5.1.0]octane Research

The 4-isopropyl-8,8-dichloro compound serves as a well-characterized member of the 4-R-3,5-dioxabicyclo[5.1.0]octane series whose conformational behavior has been systematically studied by dynamic ¹H and ¹³C NMR spectroscopy, including NOESY experiments at −93 °C [1]. The 16–17 ppm Δδ(C8) between exo and endo diastereomers provides a quantitative NMR benchmark for identity verification [2]. Research groups investigating the conformational analysis of seven-membered heterocycles, cyclopropane-fused acetals, or gem-dihalocyclopropane stereochemistry can use this compound as a calibrated reference standard against which novel 4-substituted analogs may be compared. The documented CCl···O interaction governing conformational preference is of particular value for computational chemistry validation studies [2].

Diastereoselective Building Block for gem-Dichlorocyclopropane-Containing Molecular Architectures

The gem-dichlorocyclopropane moiety embedded within the 3,5-dioxabicyclo[5.1.0]octane framework offers a reactive handle for further synthetic elaboration, including nucleophilic substitution, ring-opening, and cycloaddition chemistry [1]. The stereochemically defined nature of the 8,8-dichloro-4-isopropyl compound—with the dichloromethylene group locked in either an exo or endo orientation depending on the diastereomer—enables stereospecific transformations that are not accessible with conformationally flexible or non-cyclized gem-dichloroalkane alternatives. Medicinal chemistry programs exploring cyclopropane-containing pharmacophores or agrochemical discovery efforts targeting herbicidal gem-dichlorocyclopropanes may find this scaffold useful as a rigid, stereochemically defined building block [1][2].

Quality Control and Identity Verification by ¹³C NMR Spectroscopy

Procurement and quality assurance protocols for this compound should incorporate ¹³C NMR spectroscopy as the primary identity and purity verification method. The diagnostic Δδ(C8) of approximately 16–17 ppm between exo and endo diastereomers serves as a quantitative marker for diastereomeric composition [1]. The characteristic CCl₂ carbon resonance in the ¹³C NMR spectrum (δ ~60–70 ppm region, with exact shift dependent on solvent and diastereomer) provides a unique spectral fingerprint that distinguishes this compound from the corresponding 8,8-dibromo analog (CBr₂ at different shift), the dechlorinated product (CH₂ at substantially different shift), and other 4-substituted variants [1][2]. Laboratories without in-house NMR capability should request a certificate of analysis that includes integrated ¹³C NMR data with diastereomer ratio quantification.

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